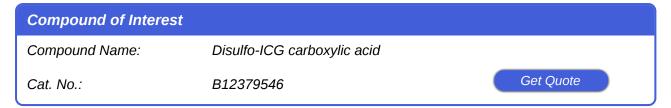


# Application Notes and Protocols: Disulfo-ICG Carboxylic Acid in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Disulfo-ICG carboxylic acid**, a near-infrared (NIR) fluorescent dye, in flow cytometry applications. The protocols detailed below cover antibody conjugation and cell staining for robust and sensitive cellular analysis.

## Introduction to Disulfo-ICG Carboxylic Acid

Disulfo-ICG carboxylic acid is a derivative of Indocyanine Green (ICG), a well-established NIR fluorescent dye.[1] Its properties make it particularly advantageous for flow cytometry by minimizing background autofluorescence from cells and tissues, which is often a challenge in the visible spectrum.[2][3] The near-infrared range of the spectrum (typically 700-900 nm) allows for deeper tissue penetration and a higher signal-to-noise ratio.[4]

The carboxylic acid functional group on Disulfo-ICG allows for covalent conjugation to primary amines on biomolecules, such as antibodies, through standard amide bond formation.[5] This enables the specific targeting and detection of cellular antigens in flow cytometry.

## **Key Properties of Disulfo-ICG Carboxylic Acid**



Property	Value	Reference
Molecular Formula	C45H48N2Na2O11S3	[6]
Molecular Weight	935.04 g/mol	[6]
Excitation Maximum	~757 nm	[6]
Emission Maximum	~835 nm	[6]
Appearance	Green solid	[6]
Solubility	Soluble in DMF, DMSO	[5]

## **Experimental Protocols**

## Protocol 1: Conjugation of Disulfo-ICG Carboxylic Acid to a Primary Antibody

This protocol describes the conjugation of **Disulfo-ICG carboxylic acid** to a primary antibody using carbodiimide chemistry, which facilitates the formation of an amide bond between the dye's carboxylic acid and primary amines on the antibody.

#### Materials:

- · Disulfo-ICG carboxylic acid
- Primary antibody (1-2 mg/mL in PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5
- Desalting column (e.g., Sephadex G-25)
- Reaction tubes



Spectrophotometer

### Methodology:

 Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS at pH 7.4. It is crucial to use a buffer free of primary amines (e.g., Tris) as they will compete with the antibody for conjugation.

### Dye Activation:

- Dissolve Disulfo-ICG carboxylic acid in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
- In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mM each).
- To activate the dye, mix the Disulfo-ICG carboxylic acid solution with the EDC/NHS solution at a molar ratio of 1:10:10 (Dye:EDC:NHS) and incubate for 15-30 minutes at room temperature in the dark. This reaction forms a more reactive NHS-ester intermediate.[7][8]

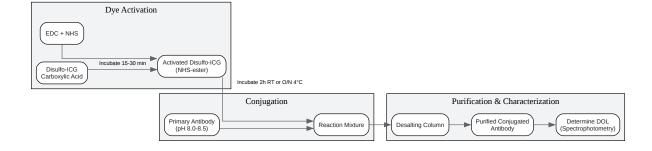
### Conjugation Reaction:

- Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., carbonate-bicarbonate buffer). This deprotonates the lysine residues on the antibody, making them more nucleophilic.[7][9]
- Add the activated Disulfo-ICG NHS-ester to the antibody solution. The optimal molar ratio
  of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is
  recommended.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

### Purification:



- Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).[7]
- Collect the fractions containing the labeled antibody. The conjugated antibody will elute first due to its larger size.
- Characterization (Optional but Recommended):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorption maximum of Disulfo-ICG (~757 nm).



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Antibody conjugation workflow.

## Protocol 2: Staining of Cells with Disulfo-ICG-Conjugated Antibody for Flow Cytometry

This protocol outlines the procedure for staining a single-cell suspension with a Disulfo-ICG-conjugated antibody for analysis by flow cytometry.

Materials:



- Single-cell suspension
- Disulfo-ICG-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-5% FBS and 0.05% sodium azide)
- Fc receptor blocking agent (optional)
- Flow cytometer equipped with a near-infrared laser (e.g., 633 nm, 640 nm, or ideally closer to 785 nm) and appropriate emission filters for NIR detection (e.g., a bandpass filter around 830 nm).[4][10]

### Methodology:

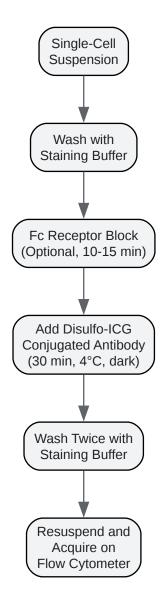
- Cell Preparation:
  - Prepare a single-cell suspension from your sample of interest.
  - Wash the cells with cold Flow Cytometry Staining Buffer.
  - Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
  - $\circ$  Resuspend the cell pellet in staining buffer to a concentration of 1 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells/mL.
- Fc Receptor Block (Optional):
  - To minimize non-specific binding of the antibody, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.[4]
- Antibody Staining:
  - Add the Disulfo-ICG-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
  - Incubate for 30 minutes at 4°C in the dark.[4]
- Wash:



 Wash the cells twice with cold Flow Cytometry Staining Buffer to remove any unbound antibody.[4] Centrifuge as described in step 1.

### Data Acquisition:

- Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
- Analyze the stained cells on a flow cytometer equipped with the appropriate laser and filters for Disulfo-ICG detection.



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Cell staining and analysis workflow.

## **Data Analysis and Interpretation**

When analyzing data from Disulfo-ICG-stained cells, it is important to have appropriate controls:

- Unstained Cells: To determine the level of background fluorescence.
- Isotype Control: An antibody of the same isotype but with no specificity for the target antigen, conjugated with Disulfo-ICG at a similar degree of labeling. This helps to assess non-specific antibody binding.

The use of Disulfo-ICG in the near-infrared spectrum should result in lower autofluorescence compared to traditional fluorochromes, leading to improved resolution of dimly stained populations.

**Troubleshooting** 

Issue	Possible Cause	Solution
Low Signal	- Suboptimal antibody concentration- Low antigen expression- Inefficient conjugation	- Titrate the antibody to determine the optimal concentration Use an alternative antibody targeting a more abundant antigen Optimize the dye-to-antibody ratio during conjugation.
High Background	- Non-specific antibody binding- Inadequate washing- Insufficient Fc receptor blocking	- Include an isotype control to assess non-specific binding Increase the number of wash steps Ensure proper Fc receptor blocking.

## Conclusion

**Disulfo-ICG carboxylic acid** is a valuable tool for extending the capabilities of flow cytometry into the near-infrared spectrum. Its favorable spectral properties and the ability to be



conjugated to specific antibodies allow for highly sensitive and specific detection of cellular targets with reduced background interference. The protocols provided herein offer a solid foundation for researchers to incorporate this promising fluorochrome into their experimental workflows.

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